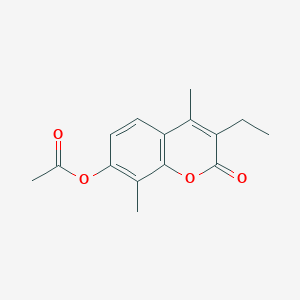
N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide, also known as BFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BFA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mecanismo De Acción
N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide inhibits the activity of ARF by binding to its guanine nucleotide exchange factor (GEF). This binding prevents the exchange of GDP for GTP, which is necessary for the activation of ARF. This inhibition leads to the disruption of the Golgi apparatus and the inhibition of protein transport. N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has also been shown to have effects on other cellular processes, such as endocytosis and cytokinesis, which may be related to its inhibition of ARF.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the disruption of the Golgi apparatus, the inhibition of protein transport, and the induction of apoptosis. N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has also been shown to have effects on other cellular processes, such as endocytosis and cytokinesis. In addition, N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has been shown to have antiviral and anticancer properties, although the mechanisms behind these effects are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has several advantages for use in lab experiments, including its well-established synthesis method and its ability to selectively inhibit ARF activity. However, N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide, including the development of new analogs with improved properties, the identification of new targets for N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide, and the investigation of its potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanisms behind N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide's effects on cellular processes, as well as its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide involves the reaction of 4-bromo-2-chlorobenzoyl chloride with 2-furylacrylic acid in the presence of triethylamine and dichloromethane. The resulting compound is then purified through recrystallization. This synthesis method has been well-established and has been used in numerous studies.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has been used in a variety of scientific research applications, including studies on intracellular trafficking, Golgi apparatus function, and protein transport. N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has been shown to inhibit the activity of ADP-ribosylation factor (ARF), which is involved in the regulation of vesicular trafficking. This inhibition leads to the disruption of the Golgi apparatus and the inhibition of protein transport. N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has also been used as a tool for studying the role of ARF in other cellular processes, such as endocytosis and cytokinesis.
Propiedades
IUPAC Name |
(E)-N-(4-bromo-2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO2/c14-9-3-5-12(11(15)8-9)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFXHPVCEIZCQB-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-bromo-2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B5699294.png)


![N-(2,3-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5699302.png)

![N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5699322.png)
![5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5699329.png)

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5699341.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5699349.png)
![ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5699358.png)

![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5699371.png)
